REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:11]([O:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[Cl:26])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.COCCO.Cl>O>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([NH:25][C:22]2[CH:23]=[CH:24][C:19]([O:18][CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:20]([Cl:26])[CH:21]=2)[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC(=C1C=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N)Cl
|
Name
|
1b
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-necked round bottom flask equipped with a thermal couple, an overhead stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C. for 1-2 hours until the starting materials
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
were consumed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
6 N NaOH solution (3.3 ml) and water (8 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature again
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed by 1:1 EtOH
|
Type
|
WASH
|
Details
|
to wash the filter cake
|
Type
|
WASH
|
Details
|
The filter cake was further washed by 1:1 EtOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water (2×10 ml), suction dried
|
Type
|
CUSTOM
|
Details
|
dried in an vacuum oven at 60° C. under house vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC(=C1C=O)NC1=CC(=C(C=C1)OCC1=CC=CC=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |